

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 1-methyl-1H-indole-2-carboxylate*

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Indole-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Indole-2-carboxylate derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and targeting protein-protein interactions.

A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.^[1] Structure-activity relationship (SAR) studies revealed that substitution at the 3-position of the indole ring is crucial for apoptotic activity.^[1] For instance, compounds 9a (5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide) and 9b (5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide) demonstrated a 20-fold increase in apoptotic activity compared to the initial hit, with EC₅₀ values of 0.1 μM in a caspase activation assay in T47D breast cancer cells.^[1] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.^[1]

Furthermore, certain indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compounds 5d, 5e, and 5j were identified as potent EGFR inhibitors with IC50 values of 89 ± 6 nM, 93 ± 8 nM, and 98 ± 8 nM, respectively, comparable to the reference drug erlotinib (IC50 = 80 ± 5 nM).[2] The same study found that derivatives 5e, 5h, and 5k were potent CDK2 inhibitors with IC50 values of 13, 11, and 19 nM, respectively.[2]

Other studies have explored novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3 η protein for the treatment of liver cancer.[3] Compound C11 from this series showed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[3] Additionally, dinuclear copper(II) complexes of indole-2-carboxylic acid have demonstrated potent growth-inhibitory activity against human breast cancer cells (MDA-MB-231 and MCF-7) and the ability to bind DNA in an intercalative mode.[4] Tricyclic indole-2-carboxamides have also been synthesized and shown moderate antitumor activity against pediatric glioma cells.[5]

Quantitative Data: Anticancer Activity

Compound/Derivative Class	Target/Mechanism	Cell Line	Activity (IC50/EC50)	Reference
Indole-2-carboxylic acid benzylidene-hydrazides (9a, 9b)	Apoptosis induction (Caspase activation)	T47D (Breast)	0.1 μ M (EC50)	[1]
Indole-2-carboxamide (5d)	EGFR Inhibition	-	89 \pm 6 nM (IC50)	[2]
Indole-2-carboxamide (5e)	EGFR Inhibition	-	93 \pm 8 nM (IC50)	[2]
Indole-2-carboxamide (5j)	EGFR Inhibition	-	98 \pm 8 nM (IC50)	[2]
Indole-2-carboxamide (5e)	CDK2 Inhibition	-	13 nM (IC50)	[2]
Indole-2-carboxamide (5h)	CDK2 Inhibition	-	11 nM (IC50)	[2]
Indole-2-carboxamide (5k)	CDK2 Inhibition	-	19 nM (IC50)	[2]
Thiazolyl-indole-2-carboxamide (6i)	Cytotoxicity	MCF-7 (Breast)	6.10 \pm 0.4 μ M (IC50)	[6]
Thiazolyl-indole-2-carboxamide (6v)	Cytotoxicity	MCF-7 (Breast)	6.49 \pm 0.3 μ M (IC50)	[6]
N-(1-adamantyl)-4,6-	Anti-TB	-	0.012 μ M (MIC)	[7]

dimethylindole-2-carboxamide (2)

4,6-

difluoroindole-2-carboxamide
(9a)

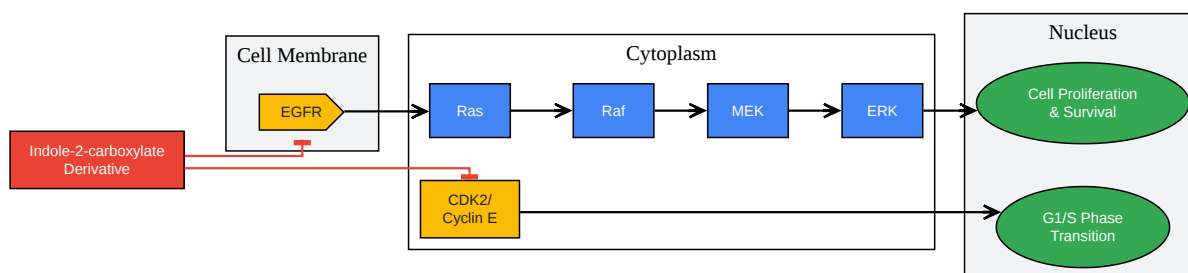
Cytotoxicity

BT12, BT16
(AT/RT)

0.89 μ M, 1.81 μ M (IC50)

[7]

Signaling Pathway: EGFR/CDK2 Inhibition



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Caption: EGFR and CDK2 signaling pathway inhibition by indole-2-carboxylate derivatives.

Antiviral Activity

Indole-2-carboxylate derivatives have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV), influenza virus, and Coxsackie B3 virus.

A notable mechanism of action is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[8][9] A series of indole-2-carboxylic acid derivatives were designed as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] Compound 17a from this series markedly inhibited the integrase with an IC50 value of 3.11 μ M.[8][9] The inhibitory action involves the indole nucleus chelating with two Mg^{2+} ions within the active site of the integrase.[8][9] Further

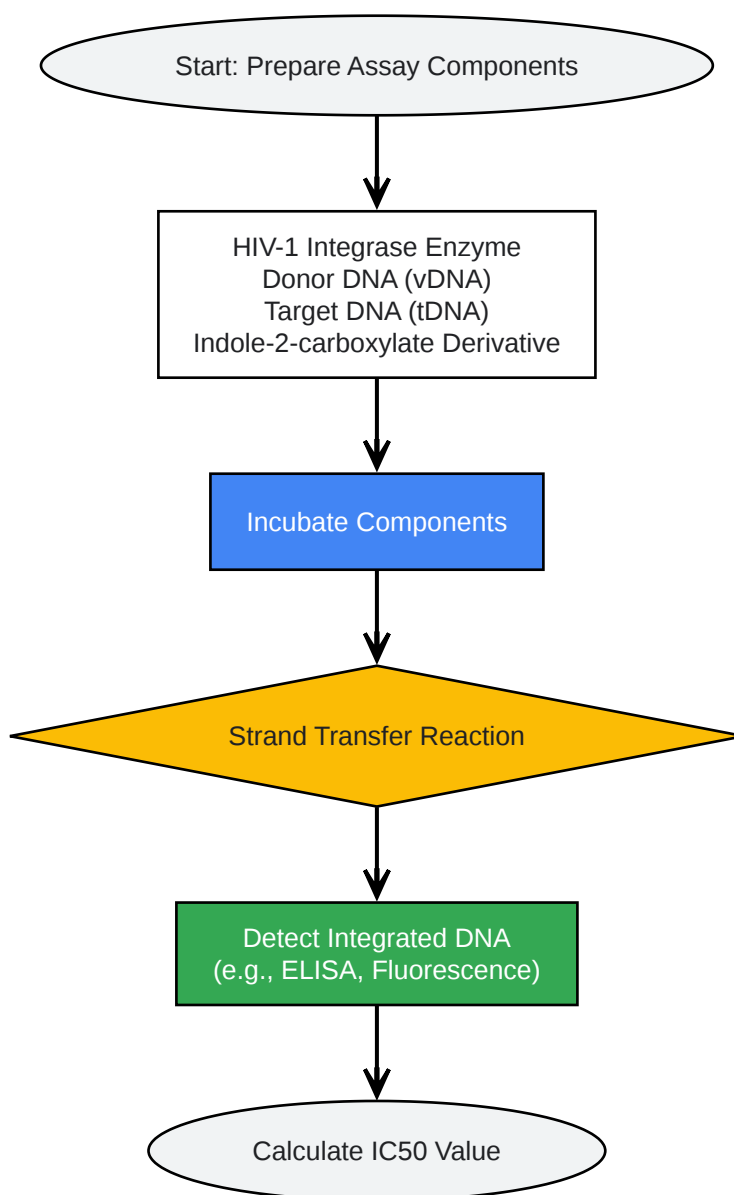
optimization led to derivative 20a, which showed a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μ M.[10][11][12]

In addition to anti-HIV activity, novel indole-2-carboxylate derivatives have been synthesized and shown to possess broad-spectrum antiviral activities in vitro.[13][14] Compound 14f exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 μ mol/L.[13][15] Another compound, 8f, showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus.[13][15]

Quantitative Data: Antiviral Activity

Compound/Derivative	Target Virus/Enzyme	Activity (IC50)	Selectivity Index (SI)	Reference
17a	HIV-1 Integrase	3.11 μ M	-	[8][9]
20a	HIV-1 Integrase	0.13 μ M	-	[10][11][12]
14f	Influenza A	7.53 μ mol/L	12.1	[13][15]
8f	Coxsackie B3 Virus	-	17.1	[13][15]

Experimental Workflow: HIV-1 Integrase Inhibition Assay



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Caption: Workflow for determining HIV-1 integrase inhibitory activity.

Antimicrobial and Enzyme Inhibitory Activity

The biological activities of indole-2-carboxylate derivatives extend to antimicrobial effects and the inhibition of various enzymes.

New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.[16][17] Compound 2 was the most active derivative

against *Enterococcus faecalis* and also showed significant activity against *Candida albicans* with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[16][17] Other compounds in the series also displayed noticeable antifungal activities against *C. albicans*. [16][17]

In the realm of enzyme inhibition, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[18] Compound 9o-1 was the most potent dual inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.[18]

Quantitative Data: Antimicrobial and Enzyme Inhibitory Activity

Compound/Derivative	Target	Activity (MIC/IC50)	Reference
Compound 2 (amide derivative)	<i>Enterococcus faecalis</i>	-	[16][17]
Compound 2 (amide derivative)	<i>Candida albicans</i>	8 µg/mL (MIC)	[16][17]
Compound 9o-1	IDO1	1.17 µM (IC50)	[18]
Compound 9o-1	TDO	1.55 µM (IC50)	[18]

Experimental Protocols

General Synthesis of Indole-2-Carboxamide Derivatives

A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.[2][19] The carboxylic acid (1 equivalent) is typically activated in a suitable solvent like dichloromethane (DCM) with a coupling reagent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (1.5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).[2][19] The reaction mixture is stirred for a short period before the addition of the amine (1.2 equivalents).[19] The reaction is then stirred at room temperature until completion. The final product is purified using standard techniques like column chromatography.

HIV-1 Integrase Strand Transfer Inhibitory Assay

The inhibitory activity of compounds against HIV-1 integrase is often evaluated using a commercially available assay kit.[8] The assay measures the strand transfer step of the integration process.[8] The reaction typically involves the HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a reaction buffer containing Mg^{2+} . [20] The test compounds are added to the reaction mixture, and after an incubation period, the amount of integrated DNA is quantified, often through an ELISA-based method.[8] The concentration of the compound required to inhibit the strand transfer by 50% (IC50) is then determined.[8]

Cell Viability (MTT) Assay

The cytotoxicity of the derivatives against various cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is determined.[2]

This guide highlights the significant and diverse biological activities of indole-2-carboxylate derivatives. The modular nature of this scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents for a range of therapeutic targets. The data and methodologies presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry.

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